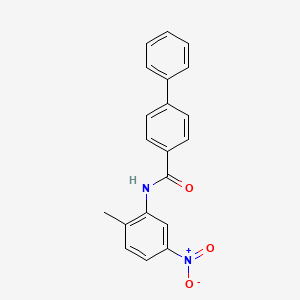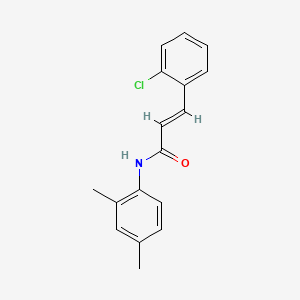![molecular formula C13H16Cl2N2O2 B5548170 1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)
1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Global Trends in 2,4-D Herbicide Toxicity Studies
A scientometric review highlighted the rapid advancement in the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to 1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine. The review provided insights into the development of the field, with the USA, Canada, and China being the most active contributors. Research trends focus on occupational risk, neurotoxicity, resistance, tolerance to herbicides, and effects on non-target species, especially in aquatic environments. Future studies are expected to concentrate on molecular biology, especially gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Optimization of Src Kinase Inhibitors
Research on 4-phenylamino-3-quinolinecarbonitriles, structurally similar to the subject compound, led to the development of potent inhibitors of Src kinase activity. These compounds were optimized for increased inhibition of Src kinase activity and Src-mediated cell proliferation, demonstrating the potential for therapeutic applications in cancer treatment (Boschelli et al., 2001).
Biodegradation of Herbicides
A study on the aerobic biodegradation of atrazine and 2,4-dichlorophenoxy acetic acid (2,4-D) by mixed cultures revealed slow removal rates for atrazine but high removal rates for 2,4-D, highlighting the persistence of atrazine compared to 2,4-D. The microbial population was predominantly Pseudomonas when treating atrazine and Rhodococcus for 2,4-D, indicating differences in microbial degradation pathways (Carboneras, Villaseñor, & Fernández‐Morales, 2017).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was investigated for their lipase and α-glucosidase inhibition. Some synthesized compounds showed significant anti-lipase and anti-α-glucosidase activities, suggesting potential applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Metabolism Study of Anticancer Compound
A study on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride (TM208) in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry identified several metabolites. This research provides valuable insights into the metabolic pathways of TM208, a compound with significant anticancer activity and low toxicity (Jiang et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGMSUHJKKATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)
![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)


![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)
![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)
![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)
